![molecular formula C26H46N4O8 B11815312 1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
1-Boc-1,7-diazaspiro[3.5]nonane Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a compound known for its unique structure and significant applications in various fields of scientific research. This compound is often used as a reagent in the synthesis of kinase inhibitors and other complex organic molecules .
Preparation Methods
The synthesis of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The preparation generally includes substitution reactions and esterification processes to achieve the desired product . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Commonly used in organic synthesis, substitution reactions involve replacing one functional group with another.
Typical reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including kinase inhibitors.
Biology: Plays a role in the development of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Another compound with a similar spiro structure, used in similar applications.
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: A related compound with an oxalate group, offering different reactivity and applications.
These comparisons highlight the uniqueness of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in terms of its specific structure and reactivity, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C26H46N4O8 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
GBIRQTWGNRIJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNCC2.CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


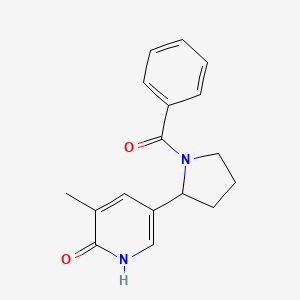
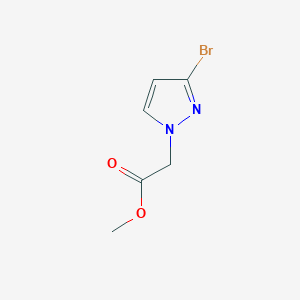
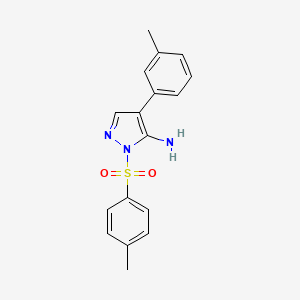
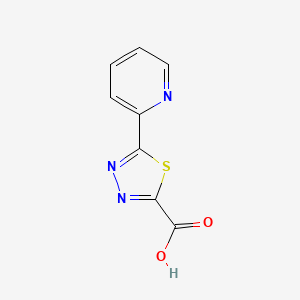

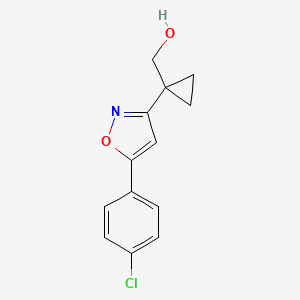
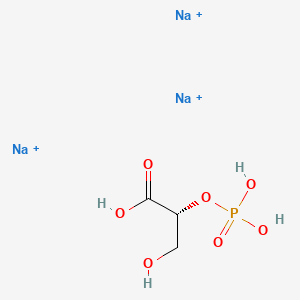


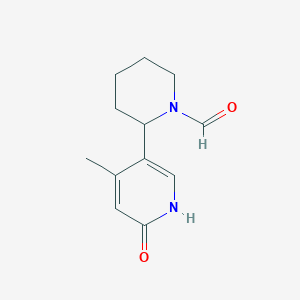
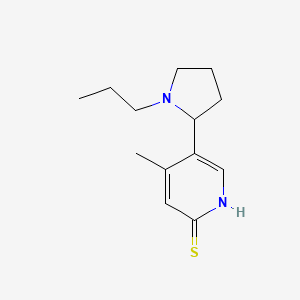
![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)
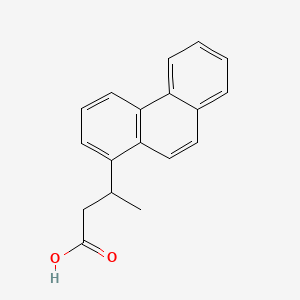
![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)
